molecular formula C10H8ClNO B1605439 4-(4-Chlorophenyl)-4-oxobutanenitrile CAS No. 40394-87-4

4-(4-Chlorophenyl)-4-oxobutanenitrile

Cat. No. B1605439
CAS RN: 40394-87-4
M. Wt: 193.63 g/mol
InChI Key: UJXMMEVNYHPAPU-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-4-oxobutanenitrile (4-CPB) is an organic compound that is widely used in scientific research as a reagent, as a synthetic intermediate, and as an analytical tool. It has a wide range of applications, including in the synthesis of new compounds, in the study of biochemical pathways, and in the study of the structure and function of proteins. 4-CPB is a relatively stable compound and is relatively non-toxic, making it an ideal reagent for laboratory use.

Scientific Research Applications

Molecular Structure and Spectroscopic Characterization

A study by Wazzan et al. (2016) focused on the molecular structure, spectroscopic characterization, non-linear optical (NLO), and natural bond orbital (NBO) analyses of 4-(4-chlorophenyl)-4-oxobutanenitrile derivatives. These compounds were evaluated using density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations. The study provided insights into their structural parameters, vibrational spectra, and electronic properties, suggesting potential applications in the fields of biology and corrosion inhibition due to their charge distributions and reactivity descriptors (Wazzan, Al-Qurashi, & Faidallah, 2016).

Advanced Oxidation Processes for Pollutant Degradation

Bokare and Choi (2011) demonstrated the oxidative degradation of aqueous organic pollutants using a Cr(III)/Cr(VI) redox cycle, which showed significant potential for advanced oxidation processes. Their research highlighted the Fenton-like oxidation of pollutants such as 4-chlorophenol, initiated by the reaction between the aquo-complex of Cr(III) and hydrogen peroxide (Bokare & Choi, 2011).

Photoelectrochemical Sensing of Toxic Pollutants

Yan et al. (2019) developed a sensitive photoelectrochemical sensor based on a heterojunction between BiPO4 nanocrystal and BiOCl nanosheet for detecting 4-chlorophenol in water. This sensor exhibited a strong linear relationship, a wide range, a low detection limit, and high repeatability, specificity, and stability, offering a novel approach for monitoring chlorinated organic pollutants (Yan et al., 2019).

Photocatalytic Decomposition in Water Treatment

Singh et al. (2017) synthesized a Fe3O4-Cr2O3 magnetic nanocomposite for the photocatalytic decomposition of 4-chlorophenol in water, addressing the removal of highly toxic and non-biodegradable organic contaminants. Their findings suggest that such nanocomposites could offer efficient methods for pollutant degradation in aquatic environments (Singh, Senapati, Borgohain, & Sarma, 2017).

properties

IUPAC Name

4-(4-chlorophenyl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c11-9-5-3-8(4-6-9)10(13)2-1-7-12/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXMMEVNYHPAPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343089
Record name 4-(4-Chlorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-4-oxobutanenitrile

CAS RN

40394-87-4
Record name 4-(4-Chlorophenyl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-chlorophenyl)-4-oxobutanenitrile
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Synthesis routes and methods

Procedure details

To a mixture of freshly ground sodium cyanide (0.75 g, 15.0 mmol) in dimethylformamide (DMF) is added, over 30 min., 4-chlorobenzaldehyde (21.0 g, 150.0 mmol) in DMF. 30 Minutes after the addition is completed, acrylonitrile (5.96 g, 7.4 ml, 112.5 mmol) is added over a period of 1 hour. The mixture is stirred at RT for 3 hours, after which acetic acid (0.99 g, 0.94 ml, 16.5 mmol) is added. After 5 min., the reaction mixture is poured into water and extracted with chloroform. The combined chloroform layers are washed with water and with brine, dried and stripped of solvent. The residue is recrystallized and filtered to give 4-(4-chlorophenyl)-4-oxobutyronitrile.
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0.75 g
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21 g
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7.4 mL
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0.94 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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